
(5-Methyl-6-morpholinopyridin-3-yl)boronic acid
Descripción general
Descripción
“(5-Methyl-6-morpholinopyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C10H15BN2O3 . It has a molecular weight of 222.05 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15BN2O3/c1-8-6-9 (11 (14)15)7-12-10 (8)13-2-4-16-5-3-13/h6-7,14-15H,2-5H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a density of 1.26 . It is a solid at room temperature and should be stored at 2-8°C in an inert atmosphere .Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry Applications
Halopyridinylboronic Acids in Suzuki Cross-Coupling : Halopyridin-2-yl-boronic acids and esters, similar in structure to the compound , are used in Suzuki cross-coupling reactions. They are stable, crystalline, and can produce new pyridine libraries (Bouillon et al., 2003).
Synthesis of Ligands and ansa-Zirconocenes : Boronic acids, like the mentioned compound, are key in synthesizing aryl-substituted indenes, important for further synthesis of ansa-metallocenes (Izmer et al., 2006).
Sensing and Biological Applications
Fluorescent Boronic Acids for Diol Detection : Certain boronic acids exhibit high affinities for diol-containing compounds at physiological pH, making them useful in sensor design, particularly for detecting carbohydrates like D-glucose (Cheng et al., 2010).
Selective Fluorescent Chemosensors by Boronic Acid : Boronic acids, including derivatives of the compound , are used in the development of fluorescent sensors for carbohydrates, bioactive substances, and ions like fluoride and mercury (Huang et al., 2012).
Pharmaceutical Research
- Synthesis of Antimicrobials : A related compound, 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, is utilized in the synthesis of potent antimicrobials (Kumar et al., 2007).
Miscellaneous Applications
- Boronic Acids in Sensing Applications : Boronic acids play a significant role in various sensing applications due to their interaction with diols and Lewis bases, useful in biological labeling, protein manipulation, and therapeutic development (Lacina et al., 2014).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
(5-Methyl-6-morpholinopyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves the formation of reversible covalent bonds with diols and other nucleophiles, which makes it a valuable tool in the design of enzyme inhibitors and sensors . Additionally, this compound has been utilized in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds in organic synthesis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied to understand its potential applications in drug development and therapeutic interventions. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit certain enzymes involved in cell signaling, leading to altered cellular responses and metabolic activities . These effects are crucial for developing targeted therapies for various diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules, particularly those containing diol groups. This interaction is facilitated by the boronic acid moiety, which can form cyclic esters with diols, leading to enzyme inhibition or activation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmospheric conditions and at temperatures between 2-8°C . Prolonged exposure to environmental factors such as light and moisture can lead to its degradation, affecting its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects by modulating enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of metabolic pathways . These findings highlight the importance of optimizing dosage levels for safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in carbohydrate and lipid metabolism, leading to changes in metabolite concentrations and overall metabolic balance . Understanding these interactions is crucial for developing strategies to modulate metabolic pathways for therapeutic purposes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, this compound can be transported across cell membranes by specific transporters, influencing its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it determines the interactions with target biomolecules and the subsequent biochemical effects . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression .
Propiedades
IUPAC Name |
(5-methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-8-6-9(11(14)15)7-12-10(8)13-2-4-16-5-3-13/h6-7,14-15H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYCDSJIQDOWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCOCC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656500 | |
| Record name | [5-Methyl-6-(morpholin-4-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191062-85-7 | |
| Record name | [5-Methyl-6-(morpholin-4-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


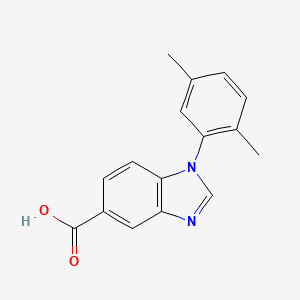
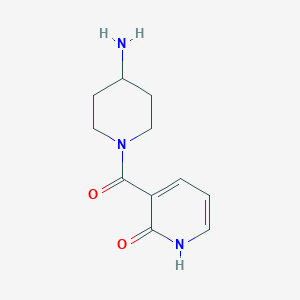

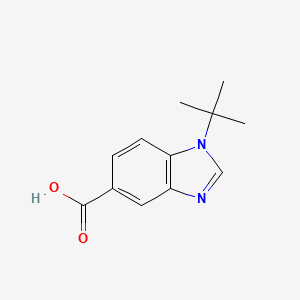
![2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol](/img/structure/B1371136.png)
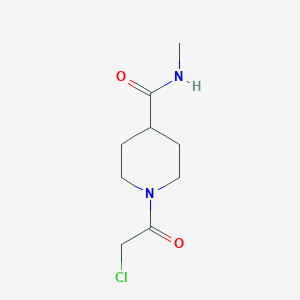
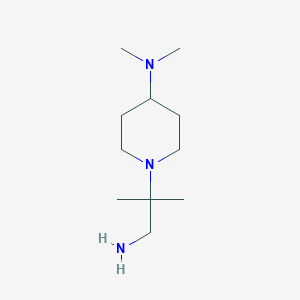
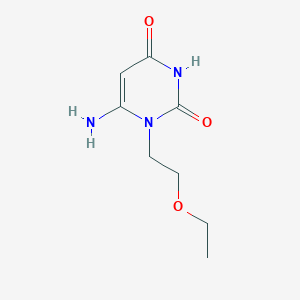
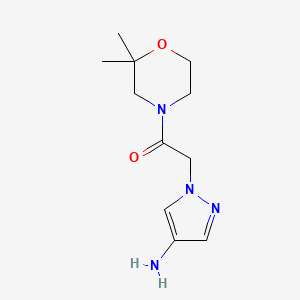
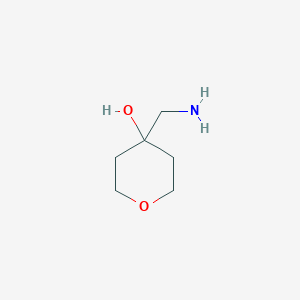
![1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B1371145.png)

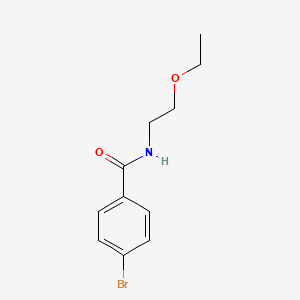
amine](/img/structure/B1371149.png)
